molecular formula C22H24BrO3P B14599190 Tris(2-methoxyphenyl)methylphosphanium;bromide

Tris(2-methoxyphenyl)methylphosphanium;bromide

Cat. No.: B14599190
M. Wt: 447.3 g/mol
InChI Key: SVTOMQZXTBFYSQ-UHFFFAOYSA-N
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Description

Tris(2-methoxyphenyl)methylphosphanium bromide is an organophosphorus compound that features a phosphorus atom bonded to three 2-methoxyphenyl groups and a methyl group, with a bromide counterion. This compound is of interest due to its unique structural properties and its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2-methoxyphenyl)methylphosphanium bromide typically involves the reaction of tris(2-methoxyphenyl)phosphine with methyl bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphine. The general reaction scheme is as follows:

(2-CH3OC6H4)3P+CH3Br(2-CH3OC6H4)3PCH3+Br\text{(2-CH}_3\text{OC}_6\text{H}_4)_3\text{P} + \text{CH}_3\text{Br} \rightarrow \text{(2-CH}_3\text{OC}_6\text{H}_4)_3\text{PCH}_3^+\text{Br}^- (2-CH3​OC6​H4​)3​P+CH3​Br→(2-CH3​OC6​H4​)3​PCH3+​Br−

Industrial Production Methods

Industrial production of Tris(2-methoxyphenyl)methylphosphanium bromide involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Tris(2-methoxyphenyl)methylphosphanium bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: The bromide ion can be substituted with other nucleophiles.

    Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Nucleophiles such as hydroxide, cyanide, or thiolate can be used.

    Coordination: Transition metals like palladium, platinum, and rhodium are commonly used.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphonium salts.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Tris(2-methoxyphenyl)methylphosphanium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tris(2-methoxyphenyl)methylphosphanium bromide involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydrogenation. The molecular targets include transition metal centers, and the pathways involve coordination and electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-methoxyphenyl)phosphine: Similar structure but lacks the methyl group and bromide ion.

    Tris(2,4,6-trimethoxyphenyl)phosphine: Contains additional methoxy groups, leading to different steric and electronic properties.

    Tris(2-carboxyethyl)phosphine: Contains carboxyethyl groups, making it more hydrophilic and suitable for biological applications.

Uniqueness

Tris(2-methoxyphenyl)methylphosphanium bromide is unique due to its specific combination of methoxyphenyl groups and a methylphosphanium center, which imparts distinct reactivity and coordination properties. This makes it particularly useful in catalysis and coordination chemistry, where it can form stable and active complexes with transition metals.

Properties

Molecular Formula

C22H24BrO3P

Molecular Weight

447.3 g/mol

IUPAC Name

tris(2-methoxyphenyl)methylphosphanium;bromide

InChI

InChI=1S/C22H23O3P.BrH/c1-23-19-13-7-4-10-16(19)22(26,17-11-5-8-14-20(17)24-2)18-12-6-9-15-21(18)25-3;/h4-15H,26H2,1-3H3;1H

InChI Key

SVTOMQZXTBFYSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C2=CC=CC=C2OC)(C3=CC=CC=C3OC)[PH3+].[Br-]

Origin of Product

United States

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